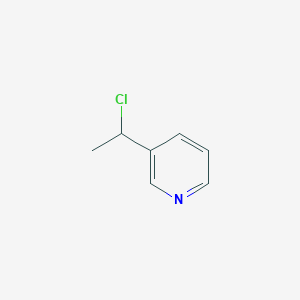

3-(1-Chloroethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 3-(1-Chloroéthyl)pyridine est un composé organique de formule moléculaire C7H8ClN. C'est un dérivé de la pyridine, où un atome de chlore est lié au groupe éthyle en position trois du cycle pyridine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-(1-Chloroéthyl)pyridine implique généralement la chloration de la 3-éthylpyridine. Une méthode courante consiste à faire réagir la 3-éthylpyridine avec du chlorure de thionyle (SOCl2) sous reflux. La réaction se déroule comme suit :

C7H9N+SOCl2→C7H8ClN+SO2+HCl

Méthodes de production industrielle

En milieu industriel, la production de 3-(1-Chloroéthyl)pyridine peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions de réaction, conduisant à des rendements plus élevés et à une pureté supérieure du produit final.

Analyse Des Réactions Chimiques

Types de réactions

La 3-(1-Chloroéthyl)pyridine subit divers types de réactions chimiques, notamment :

Substitution nucléophile : L'atome de chlore peut être remplacé par d'autres nucléophiles, tels que les ions hydroxyde, les amines ou les thiols.

Oxydation : Le groupe éthyle peut être oxydé pour former la 3-(1-Chloroacétyl)pyridine.

Réduction : Le composé peut être réduit pour former la 3-éthylpyridine.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium (NaOH) ou l'ammoniac (NH3) sont couramment utilisés.

Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) est souvent utilisé.

Principaux produits formés

Substitution nucléophile : Des produits tels que la 3-(1-Hydroxyéthyl)pyridine ou la 3-(1-Aminoéthyl)pyridine.

Oxydation : 3-(1-Chloroacétyl)pyridine.

Réduction : 3-éthylpyridine.

Applications de la recherche scientifique

La 3-(1-Chloroéthyl)pyridine a plusieurs applications dans la recherche scientifique :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Elle sert de bloc de construction pour le développement de molécules biologiquement actives.

Médecine : Le composé est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la synthèse de produits pharmaceutiques ayant des propriétés antimicrobiennes et anticancéreuses.

Industrie : Elle est utilisée dans la production de produits agrochimiques et autres produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de la 3-(1-Chloroéthyl)pyridine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles cellulaires telles que les enzymes ou les récepteurs, conduisant à divers effets biochimiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction du contexte spécifique de son utilisation.

Applications De Recherche Scientifique

3-(1-Chloroethyl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(1-Chloroethyl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Composés similaires

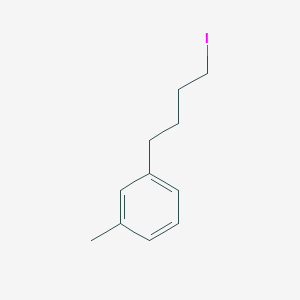

3-(1-Bromoéthyl)pyridine : Structure similaire mais avec un atome de brome au lieu de chlore.

3-(1-Iodoéthyl)pyridine : Structure similaire mais avec un atome d'iode au lieu de chlore.

3-(1-Fluoroéthyl)pyridine : Structure similaire mais avec un atome de fluor au lieu de chlore.

Unicité

La 3-(1-Chloroéthyl)pyridine est unique en raison de la présence de l'atome de chlore, qui confère une réactivité et des propriétés spécifiques. L'atome de chlore peut participer à diverses réactions de substitution, faisant du composé un intermédiaire polyvalent en synthèse organique.

Propriétés

Formule moléculaire |

C7H8ClN |

|---|---|

Poids moléculaire |

141.60 g/mol |

Nom IUPAC |

3-(1-chloroethyl)pyridine |

InChI |

InChI=1S/C7H8ClN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3 |

Clé InChI |

NYEDROBJCDOGEE-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CN=CC=C1)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(4-benzo[b]thien-2-ylphenyl)-](/img/structure/B12285792.png)

![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)